4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Overview

Description

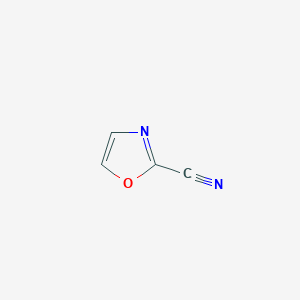

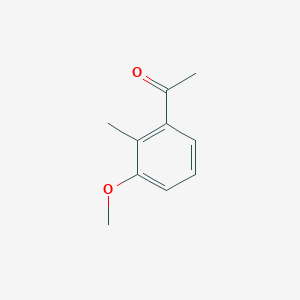

“4,5-Dimethyl-2-(piperazin-1-yl)thiazole” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . It has a molecular weight of 247.36 .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in various studies . These compounds have been synthesized through multi-step procedures and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .

Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Physical And Chemical Properties Analysis

The InChI Code for this compound is 1S/C13H17N3S/c1-9-3-4-11-12(10(9)2)15-13(17-11)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 .

Scientific Research Applications

Anticancer Research

A series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle, have shown notable anticancer activity. These compounds were effective against a variety of cancer cell lines, demonstrating their potential in cancer treatment and research (Turov, 2020).

Antimicrobial Applications

Compounds derived from 4,5-Dimethyl-2-(piperazin-1-yl)thiazole have been synthesized and evaluated for their antimicrobial properties. These compounds displayed significant antibacterial and antifungal activities, showing promise as potential antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antiproliferative Activities

Several derivatives of this compound have been synthesized and assessed for their anti-proliferative activity against various cancer cell lines. These findings indicate the potential use of these compounds in cancer research and treatment (Al-Wahaibi et al., 2021).

Inhibitory Activity on Bacterial Biofilm and Enzymes

Novel compounds containing the this compound structure have shown effective inhibitory activity against bacterial biofilms and certain bacterial enzymes. This highlights their potential in developing new treatments against resistant bacterial strains (Mekky & Sanad, 2020).

Antitumor and Anticholinesterase Properties

Several thiazole derivatives, including this compound, have been synthesized and tested for their antitumor and anticholinesterase activities. These compounds show potential in treating neurological disorders and cancer (Mohsen et al., 2014).

Future Directions

The future directions for “4,5-Dimethyl-2-(piperazin-1-yl)thiazole” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Thiazole derivatives have shown promise in various areas of drug discovery and development , and “this compound” could be a valuable scaffold for the development of new therapeutic agents.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, specifically against strains of staphylococcus . The compound may inhibit DNA gyrase, a type II topoisomerase, which is crucial for bacterial DNA replication .

Mode of Action

The compound is taken up by microbial cells, resulting in cell disruption . It is suggested that one of the mechanisms underlying the antimicrobial activity of this compound is the inhibition of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. Inhibition of this enzyme interferes with the bacteria’s ability to replicate its DNA and thus, its ability to multiply.

Biochemical Pathways

The inhibition of dna gyrase would disrupt the dna replication process in bacteria, affecting the bacterial cell cycle and proliferation .

Result of Action

The compound’s action results in the disruption of bacterial cells and the inhibition of their DNA replication process . This leads to the prevention of bacterial multiplication and growth, contributing to its antimicrobial activity.

Biochemical Analysis

Biochemical Properties

4,5-Dimethyl-2-(piperazin-1-yl)thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with DNA gyrase, an enzyme involved in DNA replication and transcription, inhibiting its activity and thereby affecting cellular processes . Additionally, this compound exhibits antimicrobial properties by disrupting the cell membrane integrity of microbial cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce loss of cell viability in certain cancer cell lines, such as MCF-10A cells, by affecting their metabolic pathways and gene expression . Furthermore, this compound can alter cell signaling pathways, leading to changes in cellular responses and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of DNA gyrase by binding to its active site, preventing the enzyme from performing its function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, including cell death and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the metabolism of nucleotides and amino acids, influencing cellular energy production and biosynthesis . Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, contributing to its therapeutic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function, with higher concentrations observed in specific tissues or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism .

Properties

IUPAC Name |

4,5-dimethyl-2-piperazin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-7-8(2)13-9(11-7)12-5-3-10-4-6-12/h10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKCBYOBDPYRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601289 | |

| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69389-13-5 | |

| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)